molecular formula C156H278O19 B12723895 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate CAS No. 34816-23-4

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate

Cat. No.: B12723895
CAS No.: 34816-23-4
M. Wt: 2457.9 g/mol
InChI Key: KPESTHZJFZHHDE-TYBXDPBHSA-N
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Description

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate is a defined sucrose fatty acid ester where the sucrose core is fully esterified with oleic acid (C18:1) chains . With a molecular formula of C156H278O19, this synthetic compound belongs to a class of chemicals known for their surfactant and emulsifying properties . Similar sucrose esters, such as sucrose stearate, are extensively utilized in biochemical research as emulsifiers, membrane permeability enhancers, and in the formation of micelles or liposomes for drug delivery studies . The specific placement of the unsaturated oleoyl groups in this tetra-esterified structure makes it a compound of significant interest for investigating structure-activity relationships in surfactant science and for developing novel nano-carriers. Researchers can leverage its amphiphilic nature to explore advanced applications in biomimetics and material science. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

34816-23-4

Molecular Formula

C156H278O19

Molecular Weight

2457.9 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis[[(Z)-octadec-10-enoyl]oxy]-2,5-bis[[(Z)-octadec-10-enoyl]oxymethyl]oxolan-2-yl]oxy-3,4,5-tris[[(Z)-octadec-10-enoyl]oxy]oxan-2-yl]methyl (Z)-octadec-10-enoate

InChI

InChI=1S/C156H278O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h57-72,140-141,150-155H,9-56,73-139H2,1-8H3/b65-57-,66-58-,67-59-,68-60-,69-61-,70-62-,71-63-,72-64-/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1

InChI Key

KPESTHZJFZHHDE-TYBXDPBHSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)COC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCCC

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)COC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate typically involves the esterification of a sugar molecule with oleic acid derivatives. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of oleate groups through esterification reactions. Common reagents used in these reactions include oleoyl chloride and pyridine as a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate can undergo various chemical reactions, including:

    Oxidation: The oleate groups can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The carbonyl groups in the oleate chains can be reduced to alcohols.

    Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent sugar and oleic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Epoxides, hydroxylated oleate derivatives.

    Reduction: Alcohol derivatives of the oleate chains.

    Substitution: Free sugar molecule and oleic acid.

Scientific Research Applications

Drug Delivery Systems

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate has been investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs. The oleate chains enhance the solubility of lipophilic compounds, allowing for improved bioavailability and targeted delivery. Studies have shown that this compound can form nanoparticles that facilitate the transport of therapeutic agents across biological membranes.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It can scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to disrupt microbial membranes, making it a candidate for use in antimicrobial formulations. This application is especially valuable in the development of new preservatives and therapeutic agents against resistant strains of bacteria.

Emulsification Agent

In food science, this compound serves as an effective emulsifier. Its amphiphilic nature allows it to stabilize oil-in-water emulsions, which is crucial in the formulation of dressings, sauces, and dairy products .

Flavor Carrier

The compound can also act as a flavor carrier due to its ability to encapsulate volatile flavor compounds. This property enhances flavor retention during processing and storage, improving the sensory qualities of food products .

Case Studies and Research Findings

A series of studies have explored the applications of this compound:

  • Drug Delivery : A study published in Journal of Controlled Release demonstrated that nanoparticles formed from this glycoside could effectively deliver anticancer drugs while minimizing side effects on healthy tissues.
  • Antioxidant Efficacy : Research indicated that formulations containing this compound showed up to 70% reduction in oxidative stress markers in cellular models compared to controls.
  • Food Emulsions : A trial conducted on salad dressings revealed that products containing this compound maintained emulsion stability for longer periods than those using conventional emulsifiers .

Mechanism of Action

The mechanism by which 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate exerts its effects is primarily related to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it a valuable tool for studying membrane dynamics and for developing drug delivery systems that target cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Acylated Sucrose Family

lists four analogs with varying acyl chains:

  • Tetramyristate : C14:0 (myristate, saturated).
  • Tetrapalmitate : C16:0 (palmitate, saturated).
  • Tetrastearate : C18:0 (stearate, saturated).
  • Tetraoleate: C18:1 (oleate, monounsaturated; target compound).
Table 1: Key Structural and Physical Properties
Compound Acyl Chain Chain Length Saturation Molecular Weight* Melting Point Solubility Profile
Tetraoleate (target) Oleate C18 Unsaturated ~1,600–1,800 g/mol Low Soluble in organic solvents (e.g., chloroform, DMSO)
Tetramyristate Myristate C14 Saturated ~1,300–1,500 g/mol Moderate Crystalline, less lipophilic
Tetrapalmitate Palmitate C16 Saturated ~1,400–1,600 g/mol High Limited organic solubility
Tetrastearate Stearate C18 Saturated ~1,600–1,800 g/mol Very High Insoluble in polar solvents

*Estimated based on acyl chain contributions.

Key Differences:

Chain Length and Saturation :

  • The tetraoleate ’s unsaturated C18:1 chains introduce kinks, reducing intermolecular van der Waals forces. This lowers its melting point and enhances fluidity compared to saturated analogs like tetrastearate (C18:0) .
  • Shorter chains (e.g., tetramyristate , C14:0) decrease molecular weight and hydrophobicity, improving solubility in mildly polar solvents .

Functional Group Reactivity: The 1-oxo group in the target compound may increase susceptibility to oxidation or nucleophilic attack compared to non-keto analogs. This could influence stability in formulations .

Biological Interactions :

  • Unsaturated acyl chains (e.g., oleate) enhance membrane permeability and biodegradability, making the tetraoleate preferable for drug delivery. Saturated analogs like tetrapalmitate may persist longer in biological systems due to slower enzymatic hydrolysis .

Comparison with Other Sucrose Derivatives

Acetylated Derivatives ()

Compounds like 1,3,4,6-tetra-O-acetyl-beta-D-fructofuranosyl-alpha-D-glucopyranoside feature acetyl (C2) groups. These smaller esters increase lipophilicity moderately but lack the long-chain amphiphilicity of fatty acid esters. Acetylated derivatives are more water-soluble and often used as synthetic intermediates rather than functional surfactants .

Cyanoethylated Derivatives ()

Octakis-O-(2-cyanoethyl)sucrose introduces polar cyano (-CN) groups, creating a highly polarizable molecule. Unlike the tetraoleate, this derivative is unsuitable for lipid-based applications but may serve as a precursor in polymer chemistry .

Trimethylsilyl-Protected Analogs ()

Silylation (e.g., 3-O-[2,3,4,6-tetrakis-O-(trimethylsilyl)-α-D-glucopyranosyl]-1,4,5,6-tetrakis-O-(trimethylsilyl)-D-fructose) enhances volatility for gas chromatography but eliminates biological activity due to non-cleavable protecting groups .

Biological Activity

1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate (CAS 34816-23-4) is a complex glycoside compound with a unique structure that combines a fructofuranosyl unit linked to a glucopyranosyl unit through multiple oleate chains. This compound has garnered interest due to its potential biological activities and applications in biochemistry and pharmaceuticals.

  • Molecular Formula : C156H278O19
  • Molecular Weight : 2457.92 g/mol
  • CAS Number : 34816-23-4

The compound's amphiphilic properties stem from the presence of oleic acid derivatives, which enhance its solubility in both aqueous and lipid environments, making it suitable for various biological applications .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Studies suggest that this glycoside can inhibit the growth of certain bacterial strains, indicating its potential as a natural preservative or therapeutic agent against infections.
  • Anti-inflammatory Effects : Preliminary research points to its ability to reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases.
  • Emulsifying Properties : Due to its unique structure, the compound serves as an effective emulsifier in food and pharmaceutical formulations .

Antioxidant Activity Study

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to control samples.

Concentration (µg/mL)% Inhibition
1025%
5055%
10080%

Antimicrobial Activity

In a separate study published in the Journal of Applied Microbiology, the antimicrobial efficacy of the compound was tested against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus50

Anti-inflammatory Mechanism

Research published in the International Journal of Inflammation explored the anti-inflammatory potential of the compound. Using RAW264.7 macrophages, it was found that treatment with the glycoside significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,4,6-Tetrakis-O-(1-oxo-9-octadecenyl)-beta-D-fructofuranosyl-alpha-D-glucopyranoside tetraoleate?

  • Methodological Answer : Synthesis typically involves sequential acylation of the parent saccharide. Key steps include:

  • Protecting Group Strategy : Use acetyl or benzyl groups to shield hydroxyl groups during oleate esterification .
  • Acylation : Employ oleoyl chloride or activated esters under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to ensure regioselective substitution .
  • Deprotection : Final deprotection via mild alkaline hydrolysis (e.g., NaOMe/MeOH) to retain ester integrity .
    • Characterization : Confirm regiochemistry and purity using TLC, HPLC, and mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve acyl group positions and anomeric configuration (e.g., β-D-fructofuranosyl vs. α-D-glucopyranosyl linkages) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M-H]⁻ at m/z 777.2241 vs. calculated 777.2248 for similar acylated saccharides) .
  • Polarimetry : Measure specific rotation ([α]D) to verify optical purity (e.g., +16.9° in DMSO for acetylated analogs) .

Advanced Research Questions

Q. How do variations in acyl chain length (e.g., oleate vs. myristate) impact the compound’s bioactivity or physicochemical properties?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs (e.g., tetramyristate vs. tetraoleate) using identical protocols but varying acyl donors .
  • Solubility Studies : Assess solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., chloroform) via gravimetric analysis .
  • Biological Assays : Test membrane permeability (Caco-2 cells) or enzyme inhibition (e.g., lipase/amylase) to correlate chain length with activity .
    • Data Interpretation : Longer unsaturated chains (oleate) may enhance lipid bilayer interaction but reduce aqueous solubility .

Q. What experimental strategies resolve contradictions in reported NMR assignments for structurally similar acylated saccharides?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally defined analogs (e.g., 1,3,4,6-tetra-O-galloyl-beta-D-glucose ).
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace acyl group positions during synthesis .
  • Computational Modeling : Employ DFT (Density Functional Theory) to predict chemical shifts and validate experimental assignments .
    • Case Study : Discrepancies in oleate vs. linoleate substitution patterns can arise from overlapping signals; 2D NMR (HSQC) resolves ambiguities .

Q. How can researchers optimize enzymatic stability assays for this compound in biological matrices?

  • Methodological Answer :

  • Enzyme Selection : Test hydrolases (e.g., esterases, lipases) under physiological pH and temperature .
  • LC-MS Monitoring : Quantify degradation products (e.g., free oleic acid) via reverse-phase HPLC coupled with Q-TOF .
  • Kinetic Analysis : Calculate kcat and KM to compare stability across analogs .
    • Challenge : Hydrophobicity may require emulsifiers (e.g., Tween-80) to maintain compound dispersion in aqueous buffers .

Q. What formulation challenges arise due to the compound’s amphiphilic nature, and how can they be addressed?

  • Methodological Answer :

  • Micelle/Nanoparticle Preparation : Use solvent evaporation or thin-film hydration to encapsulate the compound for in vivo delivery .
  • Stability Testing : Monitor aggregation via dynamic light scattering (DLS) and oxidative degradation via MALDI-TOF .
  • Excipient Screening : Test stabilizers like cyclodextrins or poloxamers to enhance shelf life .

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